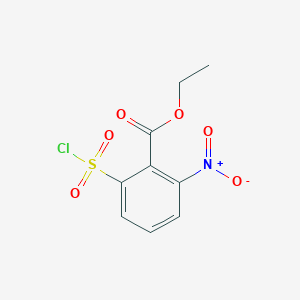

Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO6S |

|---|---|

Molecular Weight |

293.68 g/mol |

IUPAC Name |

ethyl 2-chlorosulfonyl-6-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)8-6(11(13)14)4-3-5-7(8)18(10,15)16/h3-5H,2H2,1H3 |

InChI Key |

LCIZQYWCXPAUJV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Chlorosulfonyl 6 Nitrobenzoate

Direct Synthetic Routes to Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate

Direct synthetic routes to this compound offer an efficient pathway to the target molecule, often by forming key functional groups in the final steps. These methods can be broadly categorized into those that construct the chlorosulfonyl group via diazotization and those that form the ethyl ester from a pre-functionalized acyl chloride.

Continuous-Flow Diazotization Approaches for Chlorosulfonylbenzoate Synthesis

Continuous-flow technology has emerged as a powerful tool for the safe and efficient synthesis of diazonium salts and their subsequent conversion to sulfonyl chlorides. While a direct continuous-flow synthesis for this compound is not explicitly detailed in the reviewed literature, the synthesis of the closely related Methyl 2-(chlorosulfonyl)benzoate provides a robust template for this transformation. acs.orgchemicalbook.com

This process involves the diazotization of an aminobenzoate precursor, followed by chlorosulfonylation. A key advantage of continuous-flow reactors is the enhanced heat and mass transfer, which allows for better control of highly exothermic reactions like diazotization. acs.org In a typical setup, a stream of the aminobenzoate in concentrated acid is mixed with a stream of a nitrosating agent (e.g., sodium nitrite) at a T-junction before entering a reactor coil. The resulting diazonium salt solution is then immediately reacted with a sulfur dioxide solution in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. researchgate.net This method significantly reduces the accumulation of unstable diazonium intermediates, thereby improving safety and often, yields. cymitquimica.com

The synthesis of Methyl 2-(chlorosulfonyl)benzoate has been successfully demonstrated using a three-inlet flow reactor, which helps to inhibit parallel side reactions like hydrolysis, even at high concentrations of hydrochloric acid. acs.orgchemicalbook.com This approach achieves a high throughput, with a mass flow rate of methyl 2-aminobenzoate (B8764639) at 4.58 kg/h . acs.orgchemicalbook.com The principles of this continuous-flow diazotization and chlorosulfonylation are directly applicable to the synthesis of the ethyl ester analogue.

Table 1: Comparison of Batch vs. Continuous-Flow Diazotization for a Related Compound

| Parameter | Batch Process | Continuous-Flow Process | Reference |

| Safety | Potential for accumulation of unstable diazonium salts | Minimized accumulation of hazardous intermediates | cymitquimica.com |

| Heat Transfer | Limited | Excellent | chemicalbook.com |

| Side Reactions | Prone to hydrolysis and other side reactions | Side reactions significantly inhibited | acs.orgchemicalbook.com |

| Scalability | Challenging | More readily scalable | researchgate.net |

Esterification Strategies Involving Chlorosulfonyl Acyl Chlorides

The esterification of a carboxylic acid derivative, such as an acyl chloride, is a fundamental and widely used transformation in organic synthesis. In the context of this compound synthesis, this would involve the reaction of 2-(chlorosulfonyl)-6-nitrobenzoyl chloride with ethanol. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk

The reaction is typically rapid and exothermic. chemguide.co.uk To control the reaction, it is often carried out at low temperatures, and a base, such as pyridine (B92270) or triethylamine, may be added to scavenge the hydrogen chloride byproduct. The synthesis of various esters from acyl chlorides and alcohols is a well-established procedure. rsc.org For instance, the preparation of ethyl, propyl, and isopropyl 4-nitrobenzoates from 4-nitrobenzoyl chloride has been described, highlighting the feasibility of this reaction with nitro-substituted systems. rsc.org The reaction is heated to reflux for a period to ensure completion. rsc.org

While direct literature on the esterification of 2-(chlorosulfonyl)-6-nitrobenzoyl chloride is not available, the principles of esterifying similar acyl chlorides are directly transferable. The presence of the chlorosulfonyl and nitro groups, both being electron-withdrawing, would enhance the electrophilicity of the acyl chloride, likely leading to a facile reaction with ethanol.

Table 2: General Conditions for Esterification of Acyl Chlorides

| Reactants | Solvent | Catalyst/Additive | Conditions | Product | Reference |

| Acyl Chloride, Alcohol | None or inert solvent | Pyridine (optional) | Often exothermic, may require cooling | Ester, HCl | chemguide.co.uk |

| 4-Nitrobenzoyl Chloride, Ethanol | Ethanol | None specified | Reflux | Ethyl 4-nitrobenzoate | rsc.org |

| Benzoyl Chloride, Ethanol | Not specified | Not specified | Not specified | Ethyl Benzoate (B1203000) | researchgate.net |

Precursor Synthesis and Strategic Functional Group Interconversions

An alternative to direct synthesis is the preparation of precursors that can be subsequently converted to the target molecule. This approach allows for greater flexibility and can circumvent issues with functional group compatibility.

Preparation of Related Chlorosulfonyl Esters as Key Intermediates

The synthesis of related chlorosulfonyl esters serves as a crucial step in building the core scaffold of the target molecule. As previously mentioned, Methyl 2-(chlorosulfonyl)benzoate has been synthesized efficiently via continuous-flow diazotization. acs.orgchemicalbook.com The synthesis of Ethyl 2-(chlorosulfonyl)acetate has also been reported, involving the reaction of ethyl fluoroacetate (B1212596) with chlorosulfonic acid. Another related compound, 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate, has been prepared, demonstrating the formation of more complex esters. sigmaaldrich.com

The synthesis of chlorosulfonyl benzoyl chlorides, which are direct precursors to the corresponding esters, can be achieved by chlorinating a metal salt of a sulfobenzoic acid compound. acs.org For example, 3-chlorosulfonylbenzoyl chloride can be prepared from sodium 3-sulfobenzoate and thionyl chloride in toluene. acs.org

Methodologies for Introducing the Nitro Group onto Benzoate Scaffolds

The introduction of a nitro group onto a benzoate scaffold is typically achieved through electrophilic aromatic substitution using a nitrating agent. A common method involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The nitration of methyl benzoate, for example, is a standard laboratory procedure that yields predominantly methyl 3-nitrobenzoate. google.com The ester group is deactivating and meta-directing. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of dinitro byproducts. google.com A patent describes the synthesis of ethyl 2,3-dichloro-4-nitrobenzoate by nitrating the corresponding dichloro-ethyl benzoate with 65% nitric acid in the presence of concentrated sulfuric acid at 0-2 °C. google.com

The synthesis of ethyl 2-amino-3-nitrobenzoate has been achieved by the deprotection of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate with HCl in methanol (B129727) and ethyl acetate, indicating that the ethyl nitrobenzoate scaffold can be manipulated under certain conditions. chemicalbook.com Another relevant precursor, 2-chloro-6-nitrobenzoic acid, can be synthesized by the oxidation of 2-chloro-6-nitrotoluene (B1664060) with potassium permanganate. chemicalbook.com This acid can then be esterified to give the corresponding ethyl ester.

Optimization of Reaction Parameters and Yields for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring a safe and efficient process. For the synthesis of this compound, optimization would focus on key steps such as diazotization, chlorosulfonylation, and nitration.

In the continuous-flow synthesis of the related Methyl 2-(chlorosulfonyl)benzoate, optimization involved studying the effect of acid concentration and temperature. acs.org It was found that high concentrations of hydrochloric acid and moderate temperatures were optimal, avoiding issues encountered in batch processes. acs.org The use of a three-inlet flow reactor was a critical design choice to minimize side reactions. acs.orgchemicalbook.com

For diazotization reactions in general, optimization often involves careful control of temperature and the rate of addition of the nitrosating agent to prevent the decomposition of the diazonium salt and to suppress side reactions. nih.gov The choice of solvent and acid can also significantly impact the reaction outcome. nih.gov

Challenges and Innovations in the Scalable Synthesis of Chlorosulfonylated Nitrobenzoates

Innovations in this area have focused on the development of more selective and milder reaction conditions. This includes the use of novel solvent systems that can enhance the solubility of the reactants and modulate the reactivity of the chlorosulfonating agent. Additionally, the use of continuous flow reactors has shown promise in improving heat and mass transfer, allowing for better temperature control and reduced reaction times, which can minimize the formation of byproducts. google.com

Strategies for Inhibiting Parallel Side Reactions in Process Development

The inhibition of parallel side reactions is a critical aspect of the process development for the synthesis of this compound. The primary side reactions of concern are the formation of isomeric sulfonyl chlorides and the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid.

Control of Isomer Formation:

The regioselectivity of the chlorosulfonylation reaction is highly dependent on the reaction conditions. The starting material for the synthesis of the target compound is ethyl 3-nitrobenzoate. The nitro group is a meta-directing deactivator, while the ethyl carboxylate group is also a meta-director. This would theoretically direct the incoming chlorosulfonyl group to the 5-position. However, the formation of the 2- and 6-isomers (which are equivalent due to symmetry relative to the initial substituents) and the 4-isomer can also occur.

To favor the formation of the desired 2-sulfonyl chloride isomer, precise control over the reaction temperature and the stoichiometry of the reactants is crucial. Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product over the thermodynamically more stable isomers.

Minimizing Hydrolysis:

The chlorosulfonyl group is highly susceptible to hydrolysis, which converts the desired sulfonyl chloride into the less reactive sulfonic acid. This reaction is particularly problematic during the work-up and purification stages. To minimize hydrolysis, it is essential to use anhydrous reagents and solvents and to perform the reaction under a dry atmosphere. The quenching of the reaction mixture must be carefully controlled, often by adding the reaction mixture to ice or a cold, non-aqueous solvent to rapidly lower the temperature and precipitate the product before significant hydrolysis can occur.

Recent strategies to circumvent these side reactions include the use of alternative sulfonating agents that are less prone to causing unwanted side reactions. For instance, the use of sulfur trioxide complexes or the in-situ generation of the sulfonating agent can offer better control over the reaction.

Below is a table summarizing the potential side products and strategies for their mitigation:

| Side Product | Formation Pathway | Mitigation Strategy |

| Ethyl 4-chlorosulfonyl-2-nitrobenzoate | Isomeric substitution | - Strict temperature control- Optimization of reactant stoichiometry- Use of specific solvent systems |

| Ethyl 5-chlorosulfonyl-3-nitrobenzoate | Isomeric substitution | - Strict temperature control- Optimization of reactant stoichiometry |

| 2-(Sulfonyl)-6-nitrobenzoic acid ethyl ester | Hydrolysis of the chlorosulfonyl group | - Use of anhydrous reagents and solvents- Controlled quenching at low temperatures- Rapid isolation of the product |

| Di- and poly-sulfonated products | Over-reaction with the sulfonating agent | - Precise control of stoichiometry- Shorter reaction times |

The development of robust and scalable synthetic routes to this compound is an ongoing area of research. By understanding the underlying reaction mechanisms and implementing innovative process control strategies, it is possible to overcome the challenges associated with its synthesis and produce this valuable chemical intermediate with high efficiency and purity.

Reactivity and Organic Transformations of Ethyl 2 Chlorosulfonyl 6 Nitrobenzoate

Reactions Involving the Electrophilic Chlorosulfonyl Group

The chlorosulfonyl group is a potent electrophile, readily undergoing attack by a variety of nucleophiles. Its reactivity is a cornerstone of the synthetic utility of ethyl 2-(chlorosulfonyl)-6-nitrobenzoate.

Nucleophilic Substitutions Leading to Sulfonamide Formation and Related Derivatives

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for achieving high yields, with common options including pyridine (B92270), triethylamine, or an excess of the amine nucleophile itself.

The general reaction proceeds as follows:

With primary amines: Forms N-substituted sulfonamides.

With secondary amines: Forms N,N-disubstituted sulfonamides.

While specific studies on this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from the well-established behavior of related aryl sulfonyl chlorides. For instance, the synthesis of various nitrobenzenesulfonamides demonstrates the feasibility of this transformation. organic-chemistry.org

Table 1: Representative Examples of Sulfonamide Formation from Aryl Sulfonyl Chlorides

| Amine Nucleophile | Product | Typical Conditions | Reference |

| Primary Amine (e.g., Aniline) | N-Aryl-2-(ethoxycarbonyl)-6-nitrobenzenesulfonamide | Pyridine or Triethylamine in an inert solvent (e.g., Dichloromethane) at 0 °C to room temperature | General knowledge |

| Secondary Amine (e.g., Diethylamine) | N,N-Diethyl-2-(ethoxycarbonyl)-6-nitrobenzenesulfonamide | Excess amine or tertiary amine base in a suitable solvent (e.g., THF, Dichloromethane) | General knowledge |

Derivatization to Other Organosulfur Functionalities (e.g., Sulfones)

The chlorosulfonyl group can be a precursor to other organosulfur functionalities, most notably sulfones. The formation of sulfones from sulfonyl chlorides can be achieved through Friedel-Crafts type reactions with electron-rich aromatic compounds, catalyzed by a Lewis acid such as aluminum chloride. libretexts.orgchemguide.co.uk In this reaction, the sulfonyl chloride acts as an electrophile, and the arene acts as the nucleophile.

The reaction of this compound with an aromatic compound like benzene (B151609) would be expected to yield ethyl 2-(phenylsulfonyl)-6-nitrobenzoate. However, the strongly deactivating nature of the nitro group on the sulfonyl chloride's own ring can temper its reactivity in Friedel-Crafts reactions.

Table 2: General Friedel-Crafts Sulfonylation

| Aromatic Substrate | Product Type | Typical Conditions | Reference |

| Benzene | Ethyl 2-(phenylsulfonyl)-6-nitrobenzoate | AlCl₃, reflux in the aromatic substrate as solvent | libretexts.org |

| Toluene | Ethyl 2-(p-tolylsulfonyl)-6-nitrobenzoate | AlCl₃, reflux in toluene | chemguide.co.uk |

Controlled Cleavage Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group can be hydrolyzed back to the corresponding sulfonic acid under aqueous conditions. The rate of this hydrolysis is generally rapid. For this compound, this would yield 2-(ethoxycarbonyl)-6-nitrobenzenesulfonic acid.

Furthermore, sulfonyl chlorides can be reduced to the corresponding sulfinate salts. A common reagent for this transformation is sodium sulfite (B76179) in a basic aqueous solution. This reaction provides a pathway to sulfinic acids and their derivatives.

Transformations of the Ethyl Ester Functionality

The ethyl ester group of this compound can also undergo a variety of chemical transformations, providing another avenue for derivatization.

Hydrolysis and Transesterification Reactions for Carboxylic Acid and Other Ester Derivatives

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(chlorosulfonyl)-6-nitrobenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification), typically using sodium hydroxide (B78521) or potassium hydroxide in an aqueous alcohol solution, is a common method. chempedia.inforsc.org The steric hindrance from the ortho-substituents can make this hydrolysis more challenging compared to less substituted benzoates, potentially requiring more forcing conditions such as elevated temperatures. chempedia.info

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield mthis compound.

Table 3: Representative Ester Transformations

| Reaction | Reagents and Conditions | Product | Reference |

| Hydrolysis (Saponification) | 1. NaOH (aq), Ethanol, reflux 2. HCl (aq) | 2-(Chlorosulfonyl)-6-nitrobenzoic acid | chempedia.info, rsc.org |

| Transesterification | Methanol, cat. H₂SO₄ or NaOMe, reflux | Mthis compound | General knowledge |

Reductive Transformations to Alcohol Derivatives

The ethyl ester can be reduced to the corresponding primary alcohol, (2-(chlorosulfonyl)-6-nitrophenyl)methanol. Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) being the most common choice. researchgate.net It is important to note that LiAlH₄ can also reduce the nitro group, so careful control of the reaction conditions, such as temperature, is necessary if selective reduction of the ester is desired.

Another potential reducing agent is lithium borohydride (B1222165) (LiBH₄), which is a stronger reducing agent than sodium borohydride and can reduce esters, but is generally less reactive than LiAlH₄. chemrxiv.org This might offer a greater degree of selectivity. Catalytic hydrogenation is another method for reducing nitro groups, but it can also lead to the reduction of the ester under certain conditions. researchgate.net

Table 4: Representative Reduction of the Ester Functionality

| Reducing Agent | Typical Conditions | Product | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether, 0 °C to room temperature | (2-(Chlorosulfonyl)-6-nitrophenyl)methanol | researchgate.net |

| Lithium Borohydride (LiBH₄) | THF, reflux | (2-(Chlorosulfonyl)-6-nitrophenyl)methanol | chemrxiv.org |

Reactivity of the Nitroaromatic Ring System

The nitroaromatic core of this compound is characterized by the strong electron-withdrawing nature of both the nitro group and the chlorosulfonyl group. This electronic profile significantly influences the reactivity of the benzene ring.

Reduction of the Nitro Group to Amino Derivatives

The nitro group is readily susceptible to reduction, a common transformation that paves the way for the synthesis of various amino derivatives. This reduction can be achieved using a range of reagents and conditions, leading to the formation of ethyl 2-amino-6-(chlorosulfonyl)benzoate. The specific conditions can be tailored to be compatible with the other functional groups present in the molecule.

Commonly employed methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction with metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The choice of reducing agent is crucial to avoid undesired side reactions, such as the reduction of the ester or chlorosulfonyl group.

A simple route for the synthesis of related amino esters has been developed involving H2/Pd/C reduction. researchgate.net For instance, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] aiinmr.comyoutube.comdiazepin-2-ylamino)benzoate involves a reduction step of a nitro group in the presence of an ester. researchgate.net

| Reagent/Catalyst | Conditions | Product |

| H₂/Pd/C | Methanol or Ethanol, RT | Ethyl 2-amino-6-(chlorosulfonyl)benzoate |

| Sn/HCl | Heat | Ethyl 2-amino-6-(chlorosulfonyl)benzoate |

| Fe/NH₄Cl | Ethanol/Water, Reflux | Ethyl 2-amino-6-(chlorosulfonyl)benzoate |

Electrophilic Aromatic Substitution Pathways on the Nitrobenzoate Framework

The benzene ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the nitro (-NO₂) and chlorosulfonyl (-SO₂Cl) groups. Both of these groups are meta-directing. aiinmr.comstackexchange.comyoutube.com

Therefore, any potential EAS reaction would require harsh conditions and the incoming electrophile would be directed to the positions meta to both existing substituents (C4 and C5). scribd.commasterorganicchemistry.com Common EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally difficult to perform on such a deactivated ring. stackexchange.com The strong deactivation often leads to low yields or no reaction under standard EAS conditions. stackexchange.com

Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -NO₂ | Strong deactivating (electron-withdrawing) | Meta |

| -SO₂Cl | Strong deactivating (electron-withdrawing) | Meta |

| -COOEt | Deactivating (electron-withdrawing) | Meta |

Given that all three substituents are meta-directing, their combined effect strongly deactivates the entire ring and directs any potential, albeit difficult, substitution to the C4 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr) on the Activated Nitrobenzoate System

The presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho to the chlorosulfonyl group, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub In this reaction, a nucleophile attacks the carbon atom bearing a leaving group, in this case, potentially the chloride of the chlorosulfonyl group or even the nitro group itself under certain conditions. wikipedia.orgresearchgate.net

The electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. wikipedia.org The rate-determining step is typically the attack of the nucleophile to form this stabilized intermediate. wikipedia.orgnih.gov A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the leaving group.

The reaction of 2,4-dinitrochlorobenzene with a nucleophile is a classic example of an SNAr reaction, where the nitro groups activate the ring for substitution. wikipedia.org Similarly, the nitro and chlorosulfonyl groups in this compound activate the ring towards nucleophilic attack. wikipedia.orgnih.gov

Cascade and Multicomponent Reactions Incorporating this compound

While specific examples of cascade or multicomponent reactions involving this compound are not extensively documented in the literature, its functional groups make it a plausible candidate for such transformations. For instance, a multicomponent reaction could potentially be designed where the amino derivative (formed after in-situ reduction of the nitro group) reacts with a carbonyl compound and another component in a one-pot synthesis. The synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been achieved through a multicomponent approach. mdpi.com

Regioselectivity and Stereochemical Control in Advanced Organic Reactions of the Compound

Regioselectivity is a critical aspect of the reactions involving this compound, largely dictated by the electronic properties of its substituents. wikipedia.org

In Electrophilic Aromatic Substitution: As discussed, the strong meta-directing nature of the nitro, chlorosulfonyl, and ester groups would lead to substitution at the C4 and C5 positions. libretexts.org

In Nucleophilic Aromatic Substitution: The position of nucleophilic attack is highly regioselective. The attack will occur at the carbon atom bearing a suitable leaving group that is ortho or para to a strong electron-withdrawing group. In this molecule, the carbon attached to the chlorosulfonyl group (C2) is activated by the ortho-nitro group.

Stereochemical control would be relevant in reactions where a new chiral center is formed. For example, if the chlorosulfonyl group were to react with a chiral amine, the resulting sulfonamide could potentially exhibit diastereoselectivity. The reaction of sulfonyl chlorides with alcohols proceeds with retention of the stereochemistry at the alcohol carbon. youtube.com Advanced strategies for stereochemical control often involve the use of chiral auxiliaries or catalysts. youtube.com While specific applications to this compound are not detailed, the principles of substrate and auxiliary stereochemical control would apply. youtube.com For example, enantioselective fluorination at S(VI) centers has been achieved, demonstrating the possibility of stereocontrolled reactions at the sulfur center. acs.org

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Chlorosulfonyl 6 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, 2D NMR, and Advanced Techniques)

No experimental or publicly archived ¹H NMR, ¹³C NMR, or advanced 2D NMR data for Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate could be found.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation and Fragmentation Analysis

There are no published mass spectrometry or high-resolution mass spectrometry studies available for this compound. Consequently, details on its molecular ion peak and fragmentation patterns are unknown.

Infrared (IR) Spectroscopy for Comprehensive Functional Group Analysis

An experimental infrared spectrum for this compound has not been published or indexed in available databases.

X-ray Crystallography and Single-Crystal X-ray Diffraction for Structural Elucidation of Derivatives

No X-ray crystallography or single-crystal X-ray diffraction data has been reported for this compound or its direct derivatives.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS, Column Chromatography, TLC)

Specific methodologies or results from chromatographic techniques such as HPLC, GC-MS, column chromatography, or TLC for the purification, isolation, or purity assessment of this compound are not described in the available scientific literature.

Computational Chemistry Studies on Ethyl 2 Chlorosulfonyl 6 Nitrobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a complex aromatic compound like Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(2d,p), are employed to determine its ground-state optimized geometry and electronic structure. cdnsciencepub.com These calculations are fundamental to understanding the molecule's stability and intrinsic reactivity.

The presence of three distinct functional groups—an ethyl ester, a nitro group (NO₂), and a chlorosulfonyl group (SO₂Cl)—attached to a benzene (B151609) ring creates a unique electronic landscape. Both the nitro and chlorosulfonyl groups are potent electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. This electronic perturbation is critical in defining the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for Analogous Nitro-Substituted Benzenesulfonyl Chlorides Data inferred from studies on analogous compounds to illustrate typical computational outputs.

| Property | 2-nitrobenzenesulfonyl chloride | 3-nitrobenzenesulfonyl chloride | 4-nitrobenzenesulfonyl chloride |

|---|---|---|---|

| Methodology | B3LYP/6-311G++(2d,p) | B3LYP/6-311G++(2d,p) | B3LYP/6-311G++(2d,p) |

| S-Cl Bond Length (Å) | ~2.08 | ~2.07 | ~2.08 |

| S-Cl Bond Dissociation Energy (kcal/mol) | Varies with conditions | Varies with conditions | Varies with conditions |

Quantum Chemical Descriptors and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

Quantum chemical descriptors derived from DFT calculations quantify a molecule's reactivity. Key among these are the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the electronic nature of the frontier orbitals is dictated by its substituent groups.

LUMO : Due to the strong electron-withdrawing nature of the nitro and chlorosulfonyl groups, the LUMO is expected to be a low-energy π* orbital localized primarily over the nitroaromatic ring system. cdnsciencepub.comresearchgate.net This low-lying LUMO makes the molecule a strong electron acceptor, susceptible to reduction and nucleophilic aromatic substitution. cdnsciencepub.com

HOMO : The HOMO is likely to be a π orbital associated with the benzene ring, with potential contributions from the lone pairs of the oxygen atoms in the ester and sulfonyl groups, and the chlorine atom.

Studies on substituted nitrobenzenes confirm that electron-withdrawing groups systematically lower the energies of both the HOMO and LUMO. researchgate.net Similarly, research on nitro-substituted benzenesulfonyl chlorides shows that the LUMO is a π* orbital that can effectively overlap with the S–Cl σ* orbital, facilitating the dissociation of the S-Cl bond upon electron injection (reduction). cdnsciencepub.com This interaction is particularly pronounced when the nitro group is in the ortho or para position. cdnsciencepub.com

Table 2: Representative Frontier Orbital Energies for Analogous Aromatic Compounds Data from related systems used to illustrate electronic effects. Values are approximate and vary with computational method.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Nitrobenzene | ~ -7.5 | ~ -2.0 | ~ 5.5 | researchgate.net |

| Substituted Nitrobenzoate | Varies with substituent | Varies with substituent | Varies with substituent | scispace.com |

| Nitrobenzenesulfonyl chloride | Varies with isomer | Varies with isomer | Varies with isomer | cdnsciencepub.com |

Theoretical Studies on Reaction Pathways and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces (PES). For this compound, a primary reaction of interest is nucleophilic substitution at the highly electrophilic sulfur atom of the chlorosulfonyl group. nih.govfiveable.me

Theoretical investigations of reactions between sulfonyl chlorides and various nucleophiles (such as amines, alcohols, or anions) reveal detailed mechanistic pathways. nih.govscispace.com These studies often show that the substitution does not occur in a single step but proceeds through an addition-elimination mechanism involving a reaction intermediate. nih.govresearchgate.net The process can be described as follows:

Nucleophilic Attack : The nucleophile attacks the electrophilic sulfur atom.

Transition State 1 (TS1) : The system passes through a first transition state leading to a high-energy intermediate.

Intermediate : A trigonal bipyramidal (TBP) intermediate is formed, where the incoming nucleophile and the leaving group (chloride) may occupy apical positions. nih.gov

Transition State 2 (TS2) : The intermediate rearranges through a second transition state to expel the leaving group.

Product Formation : The final sulfonated product is formed.

Natural Bond Orbital (NBO) analysis of the transition states in these reactions shows significant charge transfer from the nucleophile to the sulfonyl group, which stabilizes the transition state. nih.gov The strong electropositive character of the sulfur center is a key reason for the high reactivity of sulfonyl chlorides. nih.govfiveable.me The specific energies of the intermediates and transition states depend heavily on the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations for Structural Insights

The three-dimensional shape and flexibility of this compound are crucial for its interactions and reactivity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule. Due to the presence of two bulky groups (SO₂Cl and NO₂) ortho to the ethyl ester, significant steric hindrance is expected. This steric clash will restrict rotation around the C-S and C-C(O) single bonds, leading to a limited number of preferred, low-energy conformations. Computational methods can map the potential energy surface as a function of key dihedral angles to identify these stable conformers. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing a more realistic picture than static models. researchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom over a series of small time steps. This approach can reveal:

The accessible conformations of the molecule at a given temperature.

The flexibility of different parts of the molecule, such as the ethyl chain.

Specific intramolecular interactions, such as hydrogen bonds, that might stabilize certain conformations.

The interaction of the molecule with its environment, such as the formation of a solvation shell. pku.edu.cn

Mechanistic Investigations of Reactions Involving Ethyl 2 Chlorosulfonyl 6 Nitrobenzoate

Elucidation of Reaction Mechanisms through Detailed Kinetic Studies

Detailed kinetic studies are fundamental to elucidating reaction mechanisms. For reactions involving Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate, the rate of reaction would likely be monitored by observing the disappearance of the reactant or the appearance of a product over time. This can be achieved using various analytical techniques, including spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).

The rate law, determined by systematically varying the concentrations of reactants, would provide insight into the molecularity of the rate-determining step. For instance, a first-order dependence on the concentration of this compound and a zero-order dependence on a nucleophile would suggest a dissociative (SN1-like) mechanism at the sulfonyl chloride moiety. Conversely, a first-order dependence on both the substrate and the nucleophile would indicate an associative (SN2-like) or an addition-elimination pathway.

In the context of related arenesulfonyl chlorides, solvolysis reactions often exhibit a range of behaviors from associative to dissociative mechanisms, influenced by the solvent's nucleophilicity and ionizing power. For example, the application of the Grunwald-Winstein equation to the solvolysis of arenesulfonyl chlorides has been instrumental in dissecting the extent of nucleophilic solvent participation in the transition state. Similar studies on this compound would be invaluable.

Identification, Isolation, and Spectroscopic Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In reactions of this compound, potential intermediates could include sulfonylium ions in dissociative pathways or pentacoordinate sulfur species in associative or addition-elimination mechanisms.

Techniques for detecting and characterizing these transient species include:

Low-Temperature Spectroscopy: By conducting reactions at very low temperatures, it may be possible to slow down the reaction and accumulate intermediates to concentrations detectable by NMR, IR, or UV-Vis spectroscopy.

Trapping Experiments: Introducing a highly reactive species (a trapping agent) that selectively reacts with the intermediate can provide evidence for its existence and structure.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect charged intermediates directly from the reaction mixture.

While no specific intermediates for this compound have been reported, studies on other sulfonyl chlorides have provided evidence for various transient species.

Role of Catalysis in Directing Reaction Outcomes and Selectivity

Catalysis can play a significant role in enhancing reaction rates and controlling the selectivity of reactions involving sulfonyl chlorides and benzoate (B1203000) esters.

Studies on Heterogeneous Catalysis in Benzoate Ester Synthesis

While specific studies on the use of heterogeneous catalysts with this compound are not available, the broader field of benzoate ester synthesis provides valuable insights. Heterogeneous catalysts are advantageous due to their ease of separation and reusability.

For the esterification of benzoic acid, a related process, various solid acid catalysts have been employed. These catalysts, such as zeolites and supported heteropolyacids, can facilitate the reaction by activating the carboxylic acid. Similarly, layered metal benzoates have been shown to act as effective heterogeneous catalysts for the esterification of benzoic acid. For instance, barium benzoate has demonstrated significant catalytic activity in the conversion of benzoic acid to methyl benzoate.

Table 1: Performance of Barium Benzoate in the Esterification of Benzoic Acid

| Temperature (°C) | Molar Ratio (Methanol:Benzoic Acid) | Catalyst Loading (% w/w) | Conversion (%) |

| 160 | 14:1 | 10 | 68.52 |

| 160 | 6:1 | 10 | 65.49 |

Data sourced from Maruyama et al.

It is plausible that similar solid acid or metal-based heterogeneous catalysts could be developed to promote reactions at the ester or sulfonyl chloride functionalities of this compound.

Mechanistic Aspects of Organocatalytic Approaches and Their Applications

Organocatalysis has emerged as a powerful tool in organic synthesis. For reactions involving the sulfonyl chloride group, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are known to accelerate reactions by forming a highly reactive sulfonylpyridinium salt intermediate. This intermediate is then more susceptible to attack by a nucleophile.

While no specific applications of organocatalysis to this compound are documented, the principles are well-established for other sulfonyl chlorides. An organocatalytic approach could potentially enhance the rate and selectivity of sulfonamide or sulfonate ester formation from this compound.

Influence of Solvent Effects, Temperature, and Pressure on Reaction Mechanisms

The reaction medium and conditions can profoundly influence the mechanism of a reaction.

Solvent Effects: The polarity and nucleophilicity of the solvent can dictate the reaction pathway. For solvolysis reactions, polar protic solvents can stabilize charged intermediates, favoring SN1-type mechanisms. In contrast, non-polar aprotic solvents may favor SN2 or addition-elimination pathways. The hydrolysis of ethyl benzoate, for example, is significantly influenced by the solvent composition, with changes in the rate constant and activation parameters observed in different solvent mixtures. The rate of hydrolysis has been shown to decrease with the addition of an organic co-solvent like methanol (B129727) in water, which can be attributed to the differential solvation of the initial and transition states.

Temperature: Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. However, temperature can also influence the selectivity of a reaction if two competing pathways have different activation energies. A detailed study of the temperature dependence of reactions involving this compound would allow for the determination of activation parameters (enthalpy and entropy of activation), providing further mechanistic insights. For the base-catalyzed hydrolysis of ethyl benzoate, an increase in temperature has been observed to shift the mechanism from bimolecular to unimolecular in the presence of a protic solvent.

Pressure: High-pressure studies can provide information about the volume of activation, which is the change in volume of the reacting species as they proceed from the initial state to the transition state. A negative volume of activation suggests an associative mechanism, while a positive volume of activation is indicative of a dissociative mechanism.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecule Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring of ethyl 2-(chlorosulfonyl)-6-nitrobenzoate underpins its utility as a versatile building block. The presence of the electrophilic sulfonyl chloride, the ester moiety capable of hydrolysis and derivatization, and the nitro group, which can be reduced to an amine or otherwise transformed, provides chemists with a powerful tool for molecular construction.

Synthesis of Novel Sulfonamide-Containing Scaffolds

The primary application of this compound lies in its efficient reaction with a wide range of primary and secondary amines to form sulfonamide linkages. This reaction is typically rapid and high-yielding, providing a straightforward entry into complex sulfonamide-containing scaffolds. The resulting products retain the ethyl ester and nitro functionalities, which can be further manipulated in subsequent synthetic steps.

For instance, the reaction with various anilines can lead to the formation of a library of N-aryl sulfonamides. These structures are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in a large number of therapeutic agents. The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 (Amine) | Resulting Sulfonamide Scaffold |

|---|---|---|

| This compound | Aniline | Ethyl 2-(N-phenylsulfamoyl)-6-nitrobenzoate |

| This compound | Benzylamine | Ethyl 2-(N-benzylsulfamoyl)-6-nitrobenzoate |

| This compound | Piperidine | Ethyl 2-(piperidin-1-ylsulfonyl)-6-nitrobenzoate |

Precursor for Diverse Substituted Benzoic Acids and Ester Derivatives

Beyond sulfonamide formation, this compound serves as a valuable precursor for a variety of substituted benzoic acids and their ester derivatives. The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This transformation opens up another avenue for diversification, as the carboxylic acid can participate in a wide range of reactions, including amide bond formation and Fischer esterification with different alcohols.

Furthermore, the chlorosulfonyl group can be hydrolyzed to a sulfonic acid or converted to other sulfonyl derivatives, while the nitro group can be reduced to an amine. This amino group can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups, onto the aromatic ring. This rich chemistry allows for the generation of a vast number of uniquely substituted benzoic acid and ester derivatives from a single starting material.

Strategic Integration into Multistep Synthetic Sequences for Target Molecules

The true power of this compound is realized in its strategic integration into multistep synthetic sequences for the construction of complex target molecules. The orthogonal reactivity of its three functional groups allows for a stepwise and controlled elaboration of the molecular structure. A common synthetic strategy involves the initial reaction of the sulfonyl chloride, followed by modification of the ester, and finally, transformation of the nitro group. This sequential approach minimizes the need for protecting groups and allows for the efficient build-up of molecular complexity.

For example, in the synthesis of a hypothetical drug candidate containing a sulfonamide, an amide, and a heterocyclic ring system, this compound could be employed as a key starting material. The synthesis might proceed as follows:

Sulfonamide formation: Reaction with a specific amine to install the desired sulfonamide moiety.

Ester hydrolysis: Conversion of the ethyl ester to a carboxylic acid.

Amide coupling: Formation of an amide bond with a second amine.

Nitro group reduction: Reduction of the nitro group to an amine.

Heterocycle formation: Cyclization of the newly formed amine with a suitable reagent to construct the target heterocycle.

This stepwise approach highlights the strategic value of this building block in streamlining complex synthetic routes.

Contribution to Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an ideal scaffold for DOS due to its trifunctional nature, which allows for the introduction of multiple points of diversity.

By systematically varying the amine used in the initial sulfonamide formation, the alcohol used for transesterification, and the reagents used to transform the nitro group, a large and diverse library of compounds can be rapidly synthesized. This parallel synthesis approach can be automated to further accelerate the discovery process. The resulting library of compounds can then be screened for biological activity, leading to the identification of novel hits and lead compounds for drug development programs.

The following table illustrates a simplified example of how a small library could be generated from this versatile building block:

| Amine (R1-NH2) | Ester (R2-OH) | Nitro Group Transformation | Resulting Compound Class |

|---|---|---|---|

| Methylamine | Methanol (B129727) | Reduction to Amine | Aminosulfonamide Methyl Esters |

| Ethylamine | Ethanol | Reduction to Amine | Aminosulfonamide Ethyl Esters |

| Propylamine | Propanol | Reduction to Amine | Aminosulfonamide Propyl Esters |

| Methylamine | Methanol | Unchanged | Nitrosulfonamide Methyl Esters |

| Ethylamine | Ethanol | Unchanged | Nitrosulfonamide Ethyl Esters |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional methods for producing sulfonyl chlorides often rely on harsh reagents like chlorosulfonic acid or thionyl chloride, which present significant handling and disposal challenges. nih.govorganic-chemistry.org The future of Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate synthesis is tied to the adoption of green chemistry principles aimed at minimizing environmental impact.

A primary area of research is the replacement of hazardous reagents. One promising route involves the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which are easily prepared from accessible materials. thieme-connect.comorganic-chemistry.org This method is not only more environmentally friendly but also allows for the recycling of the succinimide (B58015) byproduct, making the process more sustainable. thieme-connect.comresearchgate.net Another green approach is the oxidative chlorination of thiols or disulfides using hydrogen peroxide with a catalyst like zirconium tetrachloride, a process that is rapid, efficient, and generates water as the primary byproduct. organic-chemistry.org

For the nitroaromatic component of the molecule, green chemistry encourages exploring catalyst-free reactions in aqueous media. nih.gov Research into photochemical methods, using UV radiation to facilitate nitration, also presents a pathway to avoid harsh acidic conditions typically used in electrophilic aromatic substitution. researchgate.net

Table 1: Potential Green Reagents for Sulfonyl Chloride Synthesis

| Reagent System | Precursor | Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea Salts | Mild conditions, recyclable byproduct, avoids hazardous reagents. | thieme-connect.comorganic-chemistry.orgresearchgate.net |

| Hydrogen Peroxide / ZrCl₄ | Thiols, Disulfides | Very short reaction times, high yields, water is the only byproduct. | organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | S-Alkylisothiourea Salts | Safe, environmentally benign, high yields. | organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of modern chemistry, and its future application to the synthesis of this compound could lead to significant improvements in efficiency and selectivity.

Visible-light photocatalysis has emerged as a powerful technique for conducting organic transformations under mild conditions. nih.gov A noteworthy development is the use of heterogeneous photocatalysts, such as potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts. acs.org This transition metal-free method is highly tolerant of various functional groups, including the nitro group present in the target molecule, and represents a sustainable alternative to classical methods like the Meerwein reaction. acs.org The ability to use light to control reaction pathways could offer unprecedented selectivity in the synthesis. nih.gov

Beyond photocatalysis, the investigation of novel metal-based catalysts continues to be a fruitful area. Lanthanide triflates have shown promise as sustainable catalysts for aromatic sulfonylation reactions, offering high yields in short reaction times. researchgate.net The development of solid superacid catalysts, which can be easily recovered and reused, also aligns with the principles of green and efficient chemistry. researchgate.net These catalytic systems could potentially lower the energy barrier for the chlorosulfonation step in the synthesis of this compound, leading to milder reaction conditions and improved yields.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

Computational chemistry is transitioning from a specialized tool to an integral part of synthetic planning. For this compound, advanced computational modeling offers a pathway to accelerate research and development by predicting reaction outcomes and elucidating complex mechanisms.

Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway for the synthesis. This includes calculating the energies of reactants, transition states, and products to determine the most favorable reaction conditions (e.g., temperature, solvent). Such models can predict the regioselectivity of the chlorosulfonation and nitration steps, which is crucial for a di-substituted benzene (B151609) ring, thereby minimizing the formation of unwanted isomers and simplifying purification.

Furthermore, computational tools can be used to discover entirely new mechanisms or catalytic cycles. By simulating the interaction between the substrate, reagents, and potential catalysts, it is possible to screen for novel catalytic systems in silico before committing to resource-intensive laboratory experiments. This predictive power helps in designing more efficient syntheses and understanding the fundamental electronic effects that govern the reactivity of the molecule.

Table 2: Applications of Computational Modeling in Synthesis Planning

| Computational Technique | Application Area | Potential Benefit for Synthesis |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism Elucidation | Predicts transition states and reaction energies, optimizing conditions. |

| Molecular Dynamics (MD) | Solvent Effects | Simulates solvent interactions to select the optimal reaction medium. |

| In Silico Catalyst Screening | Catalyst Discovery | Identifies promising catalyst structures before laboratory synthesis. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The shift from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering enhanced safety, scalability, and control. researchgate.netbohrium.com The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous materials, is particularly well-suited for this technology. mdpi.comrsc.org

A continuous flow reactor system for the production of this compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org This fine control minimizes the risk of thermal runaway and reduces the formation of impurities. mdpi.com Flow systems have been successfully developed for the preparation of arylsulfonyl chlorides from anilines, demonstrating the feasibility and advantages of this approach. nih.gov

Integrating flow chemistry with automated synthesis platforms represents the next frontier. nih.gov These automated systems can perform multi-step syntheses, screen reaction conditions, and purify products with minimal human intervention. innovationnewsnetwork.comdntb.gov.ua For a molecule like this compound, an automated platform could rapidly optimize the synthesis protocol, test the reactivity with various nucleophiles, and even generate a library of derivatives for further research, dramatically accelerating the pace of discovery. innovationnewsnetwork.com

Table 3: Comparison of Batch vs. Flow Chemistry for Sulfonyl Chloride Production

| Feature | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. | Superior heat transfer and smaller reaction volumes enhance safety. | mdpi.comrsc.org |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by running the system for longer periods. | mdpi.comnih.gov |

| Control | Less precise control over temperature and mixing. | Precise control over reaction parameters (temp, pressure, time). | researchgate.netrsc.org |

| Efficiency | Can lead to lower yields and more byproducts. | Often results in higher yields, better purity, and higher space-time yield. | researchgate.netmdpi.com |

| Automation | Difficult to fully automate. | Readily integrated with automated pumps, valves, and analytical tools. | bohrium.comnih.gov |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(chlorosulfonyl)-6-nitrobenzoate, and what key reaction conditions must be controlled?

- Methodological Answer : Synthesis typically involves sequential nitration, esterification, and chlorosulfonation. For chlorosulfonyl group introduction, chlorosulfonic acid is added dropwise to the precursor at 0°C, followed by gradual warming to room temperature. Key conditions include:

- Temperature control : Maintaining 0°C during reagent addition to minimize side reactions (e.g., decomposition of the chlorosulfonyl group) .

- Reagent stoichiometry : Excess chlorosulfonic acid (5.0 eq.) ensures complete conversion .

- Workup : Quenching in ice water precipitates the product, which is washed with cold solvents (e.g., methanol) to remove residual acid .

Q. What purification techniques are effective for isolating this compound, considering its moisture sensitivity?

- Methodological Answer :

- Precipitation : After quenching in ice water, the compound is filtered and washed with low-polarity solvents (e.g., benzene) to avoid hydrolysis .

- Drying : High-vacuum drying (<1 mmHg) at room temperature prevents decomposition .

- Chromatography : Flash chromatography on silica gel (230–400 mesh) with dichloromethane/hexane gradients can resolve impurities .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- H NMR : Identifies aromatic protons (δ 7.4–8.2 ppm for nitro and chlorosulfonyl substituents) and ester ethyl groups (δ 1.3–4.4 ppm) .

- IR Spectroscopy : Peaks at 1740–1760 cm (ester C=O), 1530–1350 cm (nitro group), and 1370–1390 cm (S=O stretch) confirm functional groups .

- TLC : R values in ethyl acetate/hexane (1:4) monitored under UV (254 nm) ensure reaction progress .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the chlorosulfonyl group without decomposition?

- Methodological Answer :

- Temperature Gradients : Stirring at 0°C for 1 hour followed by gradual warming to room temperature balances reactivity and stability .

- Solvent Selection : Anhydrous dichloromethane minimizes hydrolysis of chlorosulfonic acid .

- Catalyst-Free Conditions : Avoiding bases or nucleophilic catalysts prevents premature reaction termination .

Q. What strategies mitigate competing reactions during nitration and sulfonation steps in the synthesis?

- Methodological Answer :

- Order of Functionalization : Nitration before chlorosulfonation avoids steric hindrance and ensures regioselectivity .

- Protecting Groups : Temporary protection of the ester group (e.g., silylation) during nitration prevents undesired side reactions .

- Kinetic Control : Short reaction times (2–3 hours) for sulfonation limit over-sulfonation .

Q. How should researchers analyze contradictory data on reaction kinetics reported in different studies?

- Methodological Answer :

- Variable Mapping : Compare solvent polarity (e.g., CHCl vs. CHCN), reagent addition rates, and temperature profiles .

- Side-Product Analysis : Use LC-MS or F NMR (if fluorinated analogs exist) to detect intermediates or byproducts .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict activation energies for competing pathways .

Data Contradictions and Resolution

| Study | Yield | Conditions | Key Insight |

|---|---|---|---|

| 38% | 0°C → RT, 3 hours | Lower yield due to incomplete chlorosulfonation; longer stirring times may improve conversion . | |

| 87% | 0°C → RT, 2 hours | Higher yield attributed to optimized reagent stoichiometry (5.0 eq. chlorosulfonic acid) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.